(2-([(Cyclohexylamino)carbonyl]amino)-1,3-thiazol-4-YL)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-([(Cyclohexylamino)carbonyl]amino)-1,3-thiazol-4-YL)acetic acid is a complex organic compound with a molecular formula of C12H17N3O3S It is known for its unique structure, which includes a thiazole ring, a cyclohexylamino group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-([(Cyclohexylamino)carbonyl]amino)-1,3-thiazol-4-YL)acetic acid typically involves multiple steps. One common method includes the reaction of cyclohexylamine with carbonyl compounds to form the cyclohexylamino group. This intermediate is then reacted with thiazole derivatives under controlled conditions to form the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to produce the compound in bulk quantities. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-([(Cyclohexylamino)carbonyl]amino)-1,3-thiazol-4-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst is often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(2-([(Cyclohexylamino)carbonyl]amino)-1,3-thiazol-4-YL)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2-([(Cyclohexylamino)carbonyl]amino)-1,3-thiazol-4-YL)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[(Cyclohexylamino)carbonyl]glycine: This compound shares a similar cyclohexylamino group but differs in its overall structure and properties.
4-((E)-{[{2-[(Cyclohexylamino)carbonyl]anilino}(oxo)acetyl]hydrazono}methyl)phenoxy]acetic acid: Another compound with a cyclohexylamino group, but with additional functional groups that confer different chemical and biological properties.
Uniqueness
(2-([(Cyclohexylamino)carbonyl]amino)-1,3-thiazol-4-YL)acetic acid is unique due to its specific combination of functional groups and its potential for diverse applications. Its thiazole ring and acetic acid moiety contribute to its distinct chemical behavior and reactivity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C12H17N3O3S |
---|---|
Molecular Weight |
283.35 g/mol |
IUPAC Name |
2-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]acetic acid |
InChI |
InChI=1S/C12H17N3O3S/c16-10(17)6-9-7-19-12(14-9)15-11(18)13-8-4-2-1-3-5-8/h7-8H,1-6H2,(H,16,17)(H2,13,14,15,18) |
InChI Key |
JOMOUFOHAAQLLX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=NC(=CS2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.